molecular formula C13H9Cl2NO B177152 4-chloro-N-(3-chlorophenyl)benzamide CAS No. 2447-96-3

4-chloro-N-(3-chlorophenyl)benzamide

Cat. No. B177152
CAS RN: 2447-96-3
M. Wt: 266.12 g/mol
InChI Key: ACBJKFUXTGAULL-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H9Cl2NO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(3-chlorophenyl)benzamide consists of a benzamide core with chlorine substituents at the 4-position of the benzene ring and the 3-position of the phenyl group . The molecule has a molecular weight of 266.12 .


Physical And Chemical Properties Analysis

4-Chloro-N-(3-chlorophenyl)benzamide is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

1. Crystal Structure Analysis

A study by Panicker et al. (2010) conducted a theoretical study of the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide. This research utilized Gaussian03 quantum chemistry codes to calculate geometrical parameters and compared them with reported X-ray diffraction (XRD) structures. The findings showed a good agreement between the calculated and reported bond lengths and angles, emphasizing the compound's structural features (Panicker et al., 2010).

2. Anticancer Agent Synthesis

Yılmaz et al. (2015) explored the synthesis of 4-chloro-N-(3-chlorophenyl)benzamide derivatives for anticancer purposes. They synthesized a series of compounds and found that one particular derivative exhibited significant proapoptotic activity on melanoma cell lines. This compound also demonstrated anticancer activity with specific inhibitory concentrations against the melanoma cancer cell line MDA–MB435. Additionally, it was investigated as an inhibitor of human carbonic anhydrase isoforms (Yılmaz et al., 2015).

3. Anti-Tubercular Activity

Nimbalkar et al. (2018) reported on the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. These compounds were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising activity with low cytotoxicity. The study highlights the potential of these derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).

4. Anticonvulsant Screening

Afolabi et al. (2012) studied some derivatives of 4-chloro-N-(3-chlorophenyl)benzamide for their anticonvulsant properties. They found that one of the derivatives had a significant protective effect against chemically induced seizures in mice, suggesting potential applications in epilepsy treatment (Afolabi et al., 2012).

5. Synthesis and Properties Analysis

Demir et al. (2016) conducted a comprehensive study on the synthesis and properties of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This study included X-ray diffraction analysis, IR, NMR, and UV-Vis spectral investigations, as well as theoretical calculations, providing detailed insights into the chemical and physical properties of the compound (Demir et al., 2016).

6. Anti-Inflammatory Effects

Torres et al. (1999) investigated the anti-inflammatory effects of certain benzodiazepine receptor ligands, which are structurally related to 4-chloro-N-(3-chlorophenyl)benzamide. Their findings suggested potential anti-inflammatory properties, contributing to the understanding of the biological activity of such compounds (Torres et al., 1999).

properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBJKFUXTGAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323834
Record name 4-chloro-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chlorophenyl)benzamide

CAS RN

2447-96-3
Record name 4-Chloro-N-(3-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Nayak, MK Reddy, TN Guru Row - … Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C13H9Cl2N, has an intramolecular C—H⋯O close contact, and presents the NH group syn to the meta-chloro group in the aniline ring and trans to the C=O group. …
Number of citations: 3 scripts.iucr.org
R Shukla, SK Nayak, D Chopra, MK Reddy… - Journal of Chemical …, 2018 - Springer
In this study, we have analyzed the role of different intermolecular interactions in the polymorphic modifications of 3-chloro-N-(2-fluorophenyl)benzamide (I) and 2-iodo-N-(4- …
Number of citations: 2 link.springer.com
CY PANICKER, HT VARGHESE, YS MARY… - Oriental Journal of …, 2010 - Citeseer
The geometrical parameters of 4-Chloro-N-(3-chlorophenyl) benzamide were calculated theoretically using Gaussian03 set of quantum chemistry codes. The obtained geometrical …
Number of citations: 2 citeseerx.ist.psu.edu
S Cakmak, H Kutuk, M Odabasoglu, H Yakan… - researchgate.net
In this study, a series of substituted secondary amide compounds were synthesized starting from Halil Kutuk 2, 3-dimethoxybenzoic acid and aniline derivatives. The structures of these …
Number of citations: 2 www.researchgate.net

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